1,4-epoxy-p-menthane-2,3-diol
Overview
Description
p-Menthane-1,2,4-triol is a natural product found in Boswellia sacra, Chrysanthemum przewalskii, and other organisms with data available.
Scientific Research Applications
Polymorphic Forms and Polarity Phenomena : p-Menthane-1,2,4-triol displays a unique phenomenon where it occurs in two forms with different polarity. These forms differ in properties like melting temperature and optical rotation, a characteristic confirmed by X-ray diffraction and NMR spectra (Fodran et al., 2015).
Herbicidal Activity : This compound exhibits significant herbicidal activity. For instance, it inhibits seed germination, root growth, and shoot elongation in L.multiflorum Lam. The IC50 values indicate its effectiveness as a pre-emergence herbicide, superior to its post-emergence activity (Zhu Shou-j, 2014). Another study demonstrated its post-emergence inhibitory effect against barnyard grass (Huang Dao-zha, 2013).
Chemical Synthesis and Structural Analysis : Research has been conducted on synthesizing p-Menthane-1,2,4-triol from different precursors and analyzing its structure through various spectroscopic methods. These studies contribute to understanding its chemical properties and potential applications (Yuasa & Yuasa, 2004).
Occurrence in Natural Sources : p-Menthane-1,2,4-triol has been isolated from various plant sources, such as caraway, fennel, and Daucus carota subsp. hispidus. Its isolation and structural determination help in understanding its role and potential uses in natural products (Matsumura et al., 2001).
Biosynthesis in Plants : The biosynthesis of p-Menthane-1,2,4-triol in plants has been explored, highlighting its role as a valuable monoterpene in the production of fragrance compounds, pesticides, and medicines. This research also delves into the enzymology of p-menthane biosynthesis (Bergman & Phillips, 2020).
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKROZYQLIWCOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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